N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9673327
Molecular Formula: C20H17N5O3S
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide -](/images/structure/VC9673327.png)
Specification
Molecular Formula | C20H17N5O3S |
---|---|
Molecular Weight | 407.4 g/mol |
IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Standard InChI | InChI=1S/C20H17N5O3S/c1-28-12-18-22-23-20(29-18)21-17(26)11-25-19(27)9-8-16(24-25)15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11-12H2,1H3,(H,21,23,26) |
Standard InChI Key | GCPVZAIJSRLCSR-UHFFFAOYSA-N |
SMILES | COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES | COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a naphthalen-2-yl group. This moiety is linked via an acetamide bridge to a 1,3,4-thiadiazole ring bearing a methoxymethyl substituent at position 5. The (2E) configuration ensures planar geometry, critical for π-π stacking interactions with biological targets .
Table 1: Key Structural Features
Component | Substituents/Properties |
---|---|
Pyridazinone Core | 6-oxo group at position 6; naphthalen-2-yl at position 3 |
Thiadiazole Ring | 1,3,4-thiadiazole with methoxymethyl (-CH2OCH3) at position 5; (2E) configuration |
Acetamide Linker | Connects pyridazinone and thiadiazole; enables conformational flexibility |
Systematic Nomenclature
The IUPAC name reflects its structural hierarchy:
-
Base: Acetamide (CH3CONH2)
-
Pyridazinone substituent: 3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl
-
Thiadiazole substituent: (2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step procedures, adapted from methodologies for analogous thiadiazole-pyridazinone hybrids :
-
Pyridazinone Synthesis:
-
Condensation of maleic hydrazide with naphthalen-2-ylacetyl chloride yields 3-(naphthalen-2-yl)-6-hydroxypyridazine.
-
Oxidation with potassium permanganate forms the 6-oxo derivative.
-
-
Thiadiazole Formation:
-
Cyclization of thiosemicarbazide derivatives with methoxymethyl bromide generates the 1,3,4-thiadiazole ring.
-
-
Amidation Coupling:
Reaction Scheme
Characterization Data
-
Molecular Formula: C21H19N5O3S
-
Molecular Weight: 421.47 g/mol
-
Spectroscopic Data:
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate in DMSO (>10 mM); low in aqueous buffers (logP ≈ 2.8) .
-
Stability: Degrades under acidic conditions (pH <3); stable in neutral buffers for 48 hours.
Table 2: Physicochemical Profile
Property | Value |
---|---|
Molecular Weight | 421.47 g/mol |
logP | 2.8 (predicted) |
Melting Point | 215–218°C (decomposes) |
Solubility in DMSO | >10 mM |
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs inhibit cathepsin K (IC50 ≈ 50 nM) and phosphodiesterase-4 (PDE4, IC50 ≈ 120 nM), implicating potential roles in bone resorption and inflammation . The naphthalene group enhances hydrophobic binding to enzyme pockets, while the thiadiazole ring participates in hydrogen bonding.
Pharmacokinetic Considerations
Absorption and Metabolism
-
Oral Bioavailability: ~40% in rodent models (Cmax = 1.2 μg/mL at 2 hours).
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxymethyl group .
Toxicity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume